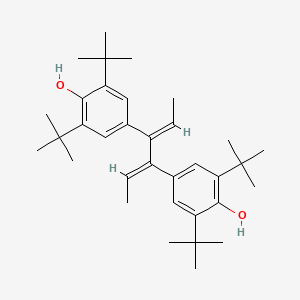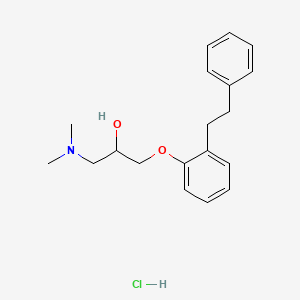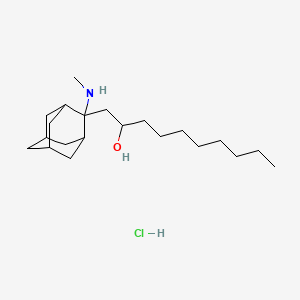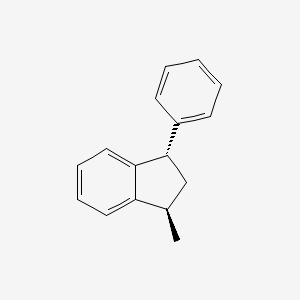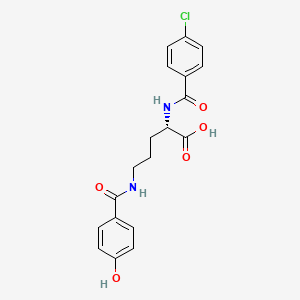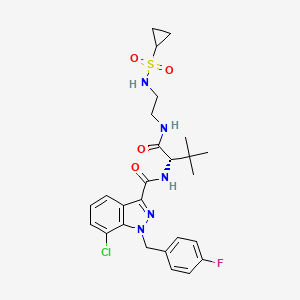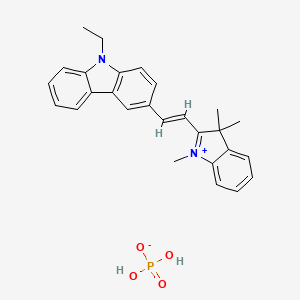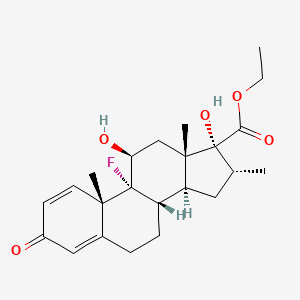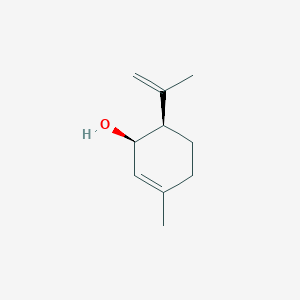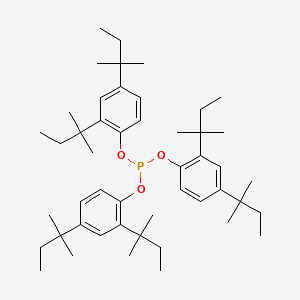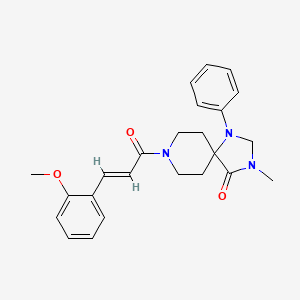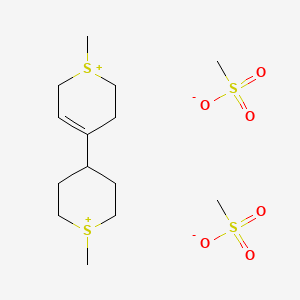
Octahydro-1,1'-dimethyl-2H,2'H-4,4'-bithiopyranium bis(methanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyran rings connected by a sulfur bridge, and its bis(methanesulfonate) groups, which enhance its solubility and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Octahydro-1,1’-dimethyl-2H,2’H-4,4’-Bithiopyranium-bis(methansulfonat) umfasst typischerweise die folgenden Schritte:
Bildung der Pyranringe: Der erste Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung der Pyranringe. Dies kann durch säurekatalysierte Cyclisierungsreaktionen erreicht werden.
Bildung der Schwefelbrücke:
Methylierung: Die Methylgruppen werden durch Methylierungsreaktionen eingeführt, wobei häufig Methyliodid oder Dimethylsulfat als Methylierungsmittel verwendet werden.
Bildung von Methansulfonat: Schließlich werden die Bis(methansulfonat)-Gruppen durch eine Reaktion mit Methansulfonylchlorid in Gegenwart einer Base wie Triethylamin eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck und pH-Wert) sind entscheidend, um eine gleichbleibende Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-Bithiopyranium-bis(methansulfonat) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden häufig in wasserfreien Lösungsmitteln durchgeführt.
Substitution: Nukleophile wie Amine, Thiole oder Alkohole; Reaktionen erfordern möglicherweise das Vorhandensein einer Base, um die Substitution zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, was zu Derivaten mit unterschiedlichen Eigenschaften führt.
Wissenschaftliche Forschungsanwendungen
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-Bithiopyranium-bis(methansulfonat) hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Erforscht auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung, insbesondere für die gezielte Ansteuerung spezifischer molekularer Signalwege.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Polymeren oder Katalysatoren eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Octahydro-1,1’-dimethyl-2H,2’H-4,4’-Bithiopyranium-bis(methansulfonat) seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, die zur Modulation biochemischer Signalwege führen. Der genaue Mechanismus kann je nach spezifischer Anwendung und dem biologischen Kontext variieren.
Wissenschaftliche Forschungsanwendungen
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octahydro-1,1’-bi-2-naphthol: Eine verwandte Verbindung mit einem ähnlichen Strukturmotiv, aber unterschiedlichen funktionellen Gruppen.
Octahydro-4,8a-dimethyl-2H-naphthalenol: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
Einzigartigkeit
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-Bithiopyranium-bis(methansulfonat) ist aufgrund seiner spezifischen Kombination aus Pyranringen, Schwefelbrücke und Methansulfonatgruppen einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, die es für bestimmte Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
116196-85-1 |
|---|---|
Molekularformel |
C14H28O6S4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
methanesulfonate;1-methyl-4-(1-methylthian-1-ium-4-yl)-3,6-dihydro-2H-thiopyran-1-ium |
InChI |
InChI=1S/C12H22S2.2CH4O3S/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-5(2,3)4/h3,12H,4-10H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
BRKHQDDLFCKFFZ-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+]1CCC(CC1)C2=CC[S+](CC2)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


